molecular formula C16H26BrN3O B10887674 4-bromo-1-methyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10887674
M. Wt: 356.30 g/mol
InChI Key: IWCAAHVQXAYABS-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a tert-pentylcyclohexyl group attached to the pyrazole ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

The synthesis of 4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution reactions: The tert-pentylcyclohexyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an amine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The bromine and tert-pentylcyclohexyl groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar compounds to 4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples include:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in agricultural applications.

    4-Chloro-1-methylpyrazole: Studied for its potential use in pharmaceuticals.

The uniqueness of 4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

Molecular Formula

C16H26BrN3O

Molecular Weight

356.30 g/mol

IUPAC Name

4-bromo-2-methyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H26BrN3O/c1-5-16(2,3)11-6-8-12(9-7-11)19-15(21)14-13(17)10-18-20(14)4/h10-12H,5-9H2,1-4H3,(H,19,21)

InChI Key

IWCAAHVQXAYABS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=O)C2=C(C=NN2C)Br

Origin of Product

United States

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